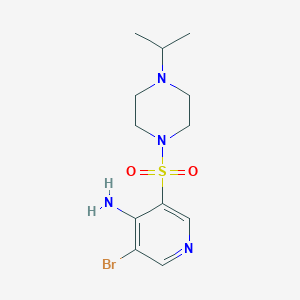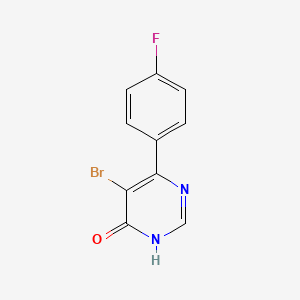
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with bromine and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2,4,6-tribromopyrimidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-fluoroaniline is reacted with 2,4,6-tribromopyrimidine in the presence of the base to form the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Reagents such as palladium catalysts and boronic acids are used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.
Materials Science: It is used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of more complex chemical entities for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-fluorophenyl)pyrimidine: Similar structure but different substitution pattern.
6-Bromo-4-(4-fluorophenyl)pyrimidine: Another isomer with a different bromine position.
4-(4-Fluorophenyl)-2,6-dibromopyrimidine: Contains two bromine atoms and a fluorophenyl group.
Uniqueness
5-Bromo-6-(4-fluorophenyl)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other isomers may not be as effective.
Properties
Molecular Formula |
C10H6BrFN2O |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
5-bromo-4-(4-fluorophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6BrFN2O/c11-8-9(13-5-14-10(8)15)6-1-3-7(12)4-2-6/h1-5H,(H,13,14,15) |
InChI Key |
CTTCXGBWIAIASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)NC=N2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11801174.png)

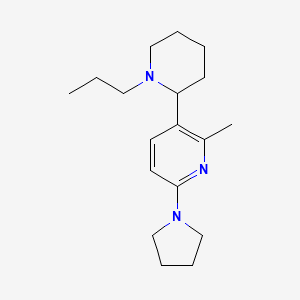

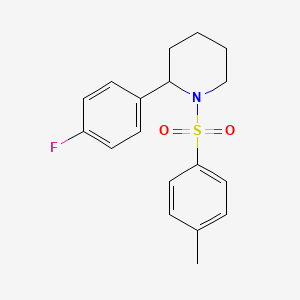

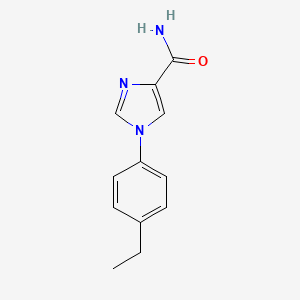
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B11801205.png)
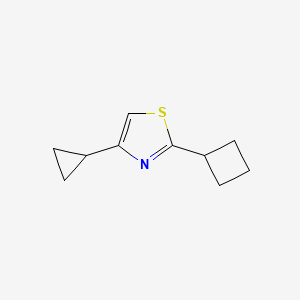

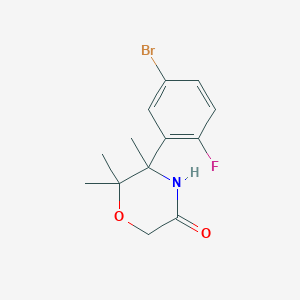
![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)
![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
